molecular formula C6H6FNO2S B074729 3-Fluorobenzenesulfonamide CAS No. 1524-40-9

3-Fluorobenzenesulfonamide

Cat. No. B074729
CAS RN: 1524-40-9
M. Wt: 175.18 g/mol
InChI Key: CRINBBOGNYCAOV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Fluorobenzenesulfonamide and its derivatives often involves the use of N-fluorobenzenesulfonimide (NFSI) as a key fluorinating agent. For instance, enantiodivergent electrophilic fluorination using cinchona alkaloids and NFSI has been demonstrated for the asymmetric synthesis of enantiomerically pure compounds (Yamamoto et al., 2011). Additionally, an In(III)-catalyzed method facilitates the synthesis of allenylsulfonamide and enaminonesulfonamide from propargylamine and NFSI under mild conditions, highlighting the versatility of NFSI in organic synthesis (Samanta & Hajra, 2018).

Molecular Structure Analysis

The molecular structure of 3-Fluorobenzenesulfonamide is crucial for understanding its reactivity and interaction with other molecules. Studies such as those on C−H···F interactions in crystalline fluorobenzenes have provided insights into the weak acceptor capabilities of the C−F group and its role in the structural determination of intermolecular interactions (Thalladi et al., 1998).

Chemical Reactions and Properties

NFSI, a closely related compound, has been identified as a highly effective catalyst and reagent in various chemical reactions, such as the cycloisomerization of ynesulfonamides to azepino[4,5-b]indole derivatives, illustrating the chemical versatility of fluorobenzenesulfonamides (Pang et al., 2019). Furthermore, NFSI has been employed as a nitrogen source for C–N bond formation, showcasing its utility in organic synthesis (Li & Zhang, 2014).

Scientific Research Applications

  • Enantioselective Fluorination of 2‐Oxindoles : This study explored the use of N-fluorobenzenesulfonamides, including variants with fluorine substituents like 3-Fluorobenzenesulfonamide, for the enantioselective fluorination of 2-oxindoles, catalyzed by chiral palladium complexes. This reaction produced 3-fluoro-2-oxindoles with high yields and enantioselectivity, indicating potential applications in asymmetric synthesis and pharmaceuticals (Wang et al., 2014).

  • Synthesis of 3'-Fluorothalidomide : Researchers synthesized enantiomerically pure 3'-fluorothalidomide using enantiodivergent electrophilic fluorination with N-fluorobenzenesulfonimide. This highlights its role in synthesizing fluorinated analogs of biologically active compounds (Yamamoto et al., 2011).

  • β-Cell Imaging Agents : The fluorine-18 labeled analogs of hypoglycemic drugs were synthesized using 3-Fluorobenzenesulfonamide derivatives. These compounds were evaluated as β-cell imaging agents, demonstrating potential in medical imaging and diabetes research (Shiue et al., 2001).

  • Carbonic Anhydrase Inhibition Studies : NMR studies on the binding of 4-fluorobenzenesulfonamide to carbonic anhydrases highlighted its potential in enzyme inhibition and pharmacological applications (Dugad & Gerig, 1988).

  • COX-2 Inhibitors for Arthritis Treatment : A study on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, including compounds with a fluorine atom like 3-Fluorobenzenesulfonamide, identified potent, selective COX-2 inhibitors, indicating applications in treating arthritis and pain management (Hashimoto et al., 2002).

Safety And Hazards

3-Fluorobenzenesulfonamide is classified as Acute toxicity, Oral (Category 3), H301 Acute toxicity, Inhalation (Category 3), H331 Acute toxicity, Dermal (Category 3), H311 Skin irritation (Category 2), H315 Eye irritation (Category 2A), H319 Specific target organ toxicity - single exposure (Category 3), Respiratory system, H335 .

Future Directions

N-Fluorobenzenesulfonimide (NFSI) is a commonly used electrophilic fluorinating agent in organic synthesis to introduce fluorine into neutral organic molecules . It is also used to fluorinate nucleophilic substrates such as reactive organometallic species and malonate anions . This class of fluorinating reagents encounters more than 100 representatives and many of them have been commercialized . The future work in this field will likely continue to explore the potential of these reagents .

properties

IUPAC Name

3-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRINBBOGNYCAOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10165013
Record name 3-Fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluorobenzenesulfonamide

CAS RN

1524-40-9
Record name 3-Fluorobenzenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001524409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluorobenzenesulfonamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
84
Citations
VM Krishnamurthy, BR Bohall, CY Kim… - Chemistry–An Asian …, 2007 - Wiley Online Library
This paper describes a calorimetric study of the association of a series of seven fluorinated benzenesulfonamide ligands (C 6 H n F 5−n SO 2 NH 2 ) with bovine carbonic anhydrase II (…
Number of citations: 63 onlinelibrary.wiley.com
LB Dugad, CR Cooley, JT Gerig - Biochemistry, 1989 - ACS Publications
… The behavior of 3-fluorobenzenesulfonamide is similar to that observed with the 2-fluoro … molecule of 3fluorobenzenesulfonamide, per molecule of enzyme, are bound; in this case …
Number of citations: 32 pubs.acs.org
Y Yu, Z Xu, L Du, M Jin, C Dong, HB Zhou, S Wu - MedChemComm, 2019 - pubs.rsc.org
… N-(1-Benzothiophen-2-ylmethyl)-3-fluorobenzenesulfonamide 12s. 36% yield as a white solid, mp 106–108 C. H NMR (400 MHz, CDCl 3 ) δ 7.73 (d, J = 7.4 Hz, 1H), 7.66 (d, J = 7.1 Hz, …
Number of citations: 3 pubs.rsc.org
EA Kazancioglu, M Senturk - Bioorganic Chemistry, 2020 - Elsevier
In this study, synthesis of nine N-phenylsulfonamide derivatives was designed by starting from aniline, which is the simplest aromatic amine. These compounds were obtained in yields …
Number of citations: 17 www.sciencedirect.com
B Sarikaya, M Ceruso, F Carta, CT Supuran - Bioorganic & medicinal …, 2014 - Elsevier
… 4-Amino-3-fluorobenzenesulfonamide (0.1 g, 1.0 equiv) was dissolved in 4 ml dry MeOH, then furfuraldehyde (0.05 g, 1.0 equiv) was added. The solution was stirred for 24 h at 70 C, …
Number of citations: 18 www.sciencedirect.com
M Markowicz-Piasecka, J Sikora, A Zajda… - Bioorganic …, 2020 - Elsevier
Apart from its hypoglycaemic properties, metformin also offers beneficial effects for the cardiovascular system resulting in significant reduction of diabetes-related death, and all-cause …
Number of citations: 9 www.sciencedirect.com
KL Shepard, SL Graham, RJ Hudcosky… - Journal of medicinal …, 1991 - ACS Publications
For several decades a tantalizing goal for the treatment of primary open-angle glaucoma has been the development of a topically active carbonic anhydrase inhibitor. Recent results …
Number of citations: 29 pubs.acs.org
MA Ilies, D Vullo, J Pastorek… - Journal of medicinal …, 2003 - ACS Publications
… 4-Amino-3-fluorobenzenesulfonamide 5b: mp 169 C (lit. mp 169−170.5 C); 1 H NMR (DMSO-d 6 ), δ, ppm: 7.37 (ddd, J = 11.6, 2.1, 1.1 Hz, 1H: H2), 7.33 (dd, J = 8.5, 2.1 Hz, 1H: H6), …
Number of citations: 174 pubs.acs.org
SL Müller, JA Schreiber, D Schepmann… - European Journal of …, 2017 - Elsevier
… Whereas the 3-chloro-, 3-bromo- and 3-iodobenzenesulfonamides 5f, 5i and 5k show high but similar channel blockade, the 3-fluorobenzenesulfonamide 5c was significantly less active…
Number of citations: 16 www.sciencedirect.com
O Guzel-Akdemir, A Akdemir, P Pan… - Journal of Medicinal …, 2013 - ACS Publications
Trypanosoma cruzi, the causative agent of Chagas disease, encodes for an α-carbonic anhydrase (CA, EC 4.2.1.1) possessing high catalytic activity (TcCA) which was recently …
Number of citations: 63 pubs.acs.org

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